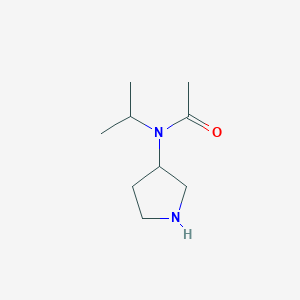

N-Isopropyl-N-pyrrolidin-3-yl-acetamide

Description

Contextualization within Pyrrolidine (B122466) and Acetamide (B32628) Chemical Space for Academic Inquiry

N-Isopropyl-N-pyrrolidin-3-yl-acetamide is situated at the intersection of two vast and important chemical families: pyrrolidines and acetamides. Pyrrolidines are saturated five-membered nitrogen-containing heterocycles, while acetamides are amides derived from acetic acid. tandfonline.comgeeksforgeeks.org The specific compound is an N-substituted acetamide, a class of molecules that has demonstrated promising activity in research settings, such as in the inhibition of enzymes linked to various diseases. patsnap.com Academic inquiry into compounds like this compound often involves the synthesis of derivative libraries to probe the chemical space. By making systematic alterations—for instance, to the substituents on the pyrrolidine nitrogen or the acyl group of the acetamide—researchers can fine-tune the molecule's properties to achieve desired interactions with biological targets.

Table 1: Physicochemical Properties of this compound and its Parent Moieties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

|---|---|---|---|

| This compound | C9H18N2O | 170.25 | Chiral tertiary amide |

| Acetamide | C2H5NO | 59.07 | Primary amide, H-bond donor/acceptor wikipedia.org |

Significance of the Pyrrolidine Core in Advanced Chemical Research

The pyrrolidine ring is a cornerstone of modern chemical and pharmaceutical research. frontiersin.orgnih.gov This five-membered nitrogen heterocycle is a privileged scaffold, meaning it is a molecular framework that appears frequently in biologically active compounds, including natural alkaloids and synthetic molecules. frontiersin.orgnih.govacs.org The significance of the pyrrolidine core stems from several key structural attributes.

First, its non-planar, puckered conformation and sp3-hybridized carbon atoms provide a three-dimensional structure that is advantageous for exploring chemical space and achieving specific spatial orientations for binding to biological targets like proteins and enzymes. nih.gov Second, the presence of stereogenic carbons is a critical feature, allowing for the synthesis of distinct stereoisomers that can exhibit markedly different biological profiles. nih.gov

The versatility of the pyrrolidine scaffold has led to its incorporation into compounds investigated for a wide array of research applications, including antibacterial, anticancer, antiviral, and anti-diabetic agents. tandfonline.comfrontiersin.orgnih.govnih.gov It is a common building block in the synthesis of complex molecules, with derivatives of proline and 4-hydroxyproline (B1632879) often serving as starting materials. mdpi.com

Table 2: Examples of Pyrrolidine-Containing Scaffolds in Research

| Compound/Drug Name | Pyrrolidine Source Example | Area of Research/Application | Citation |

|---|---|---|---|

| Vildagliptin | L-prolinamide | Anti-diabetic (DPP-4 inhibitor) | mdpi.com |

| Doripenem | 4-hydroxyproline | Antibacterial (Carbapenem class) | mdpi.com |

| Anisomycin | Pyrrolidine derivative | Antibiotic and anticancer research | mdpi.com |

Role of Acetamide Functionality in Contemporary Compound Design

In chemical synthesis, acetamide and its derivatives serve as versatile intermediates and building blocks for constructing more complex molecules, including pharmaceuticals and dyes. patsnap.com The acetamide group itself is relatively stable, but it can be designed to participate in specific molecular interactions. N-substituted acetamides, in particular, are a major focus of research, as modifying the substituent on the nitrogen atom allows for the modulation of a compound's steric and electronic properties to optimize its function. patsnap.com This strategy is widely used in designing enzyme inhibitors and other bioactive agents. patsnap.com

Table 3: Functional Roles of the Acetamide Moiety in Chemical Science

| Functional Role | Description | Example Context | Citation |

|---|---|---|---|

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, influencing solubility and molecular recognition. | Drug-receptor interactions, protein structure stabilization. | patsnap.com |

| Chemical Intermediate | Serves as a precursor in the synthesis of more complex organic compounds. | Production of pharmaceuticals and dyes. | patsnap.com |

| Bioactive Pharmacophore | The core amide group or its substituted derivatives can be essential for biological activity. | N-substituted acetamides are investigated as enzyme inhibitors. | patsnap.com |

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yl-N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11(8(3)12)9-4-5-10-6-9/h7,9-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKFLVPWCOHKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of N Isopropyl N Pyrrolidin 3 Yl Acetamide Analogues

General Principles of SAR in Pyrrolidine-Based Chemical Entities

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, prized for its three-dimensional character which allows for a thorough exploration of pharmacophore space. rsc.orgnih.govresearchgate.net This five-membered saturated heterocycle offers several advantages for medicinal chemists. Its non-planar, puckered nature provides a rigid framework that can orient substituents in precise spatial arrangements, enhancing interactions with biological targets. nih.govresearchgate.net

The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov The basicity of the pyrrolidine nitrogen can be modulated by the electronic effects of substituents on the ring, which in turn can influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Furthermore, the pyrrolidine scaffold often contains one or more chiral centers, making stereochemistry a crucial factor in its biological activity. The spatial orientation of substituents can dramatically affect how a molecule binds to enantioselective proteins, such as receptors and enzymes. nih.govresearchgate.net

A general SAR summary for pyrrolidine-based compounds is presented in the table below, based on findings from various studies on related derivatives.

| Structural Feature | General SAR Observation | Reference |

| Pyrrolidine Ring | Provides a 3D scaffold for optimal substituent orientation. | nih.govresearchgate.net |

| N-1 Substitution | A common site for modification to modulate activity and properties. | nih.gov |

| Ring Pucker | Influenced by substituents, affecting the spatial arrangement of functional groups. | nih.gov |

| Stereochemistry | Enantiomers often exhibit significantly different biological activities. | nih.govresearchgate.net |

Stereochemical Influence on Molecular Interactions in Pyrrolidin-3-yl-acetamide Systems

Stereochemistry plays a pivotal role in the molecular interactions of pyrrolidin-3-yl-acetamide systems. The chiral center at the 3-position of the pyrrolidine ring dictates the spatial orientation of the acetamide (B32628) group, which can significantly impact binding affinity and efficacy at a biological target. The (R) and (S) enantiomers of a given analogue can exhibit vastly different pharmacological profiles.

For instance, in related series of pyrrolidine derivatives, the stereochemistry at the point of substitution on the pyrrolidine ring has been shown to be critical for activity. The development of stereoselective synthetic routes is therefore essential in the optimization of these compounds. ucsb.edu Asymmetric hydrogenation and other stereoselective transformations are employed to produce enantiomerically pure intermediates, ensuring that the final compounds have the desired three-dimensional structure for optimal target engagement. ucsb.edu

The table below illustrates the importance of stereochemistry in related compound series, a principle that is directly applicable to N-Isopropyl-N-pyrrolidin-3-yl-acetamide analogues.

| Compound Feature | Stereochemical Consideration | Impact on Activity | Reference |

| Pyrrolidine C-3 | (R) vs. (S) configuration | Can lead to significant differences in binding affinity and efficacy. | ucsb.edu |

| Synthesis | Use of chiral catalysts (e.g., DM-SEGPHOS-Ru(II) complex) | Enables the synthesis of specific stereoisomers for evaluation. | ucsb.edu |

| Ring Puckering | cis vs. trans orientation of substituents | Affects the overall conformation and fit within a binding pocket. | nih.gov |

Impact of Isopropyl Group Modifications on Ligand Recognition Profiles

The N-isopropyl group in this compound is a key feature that contributes to the ligand's recognition profile. This alkyl substituent occupies a specific region of the binding site on its target protein, and modifications to this group can have a profound effect on activity. The size, shape, and lipophilicity of the N-substituent are critical parameters in SAR studies.

In broader studies of N-substituted pyrrolidines, variation of the N-alkyl group has been shown to dramatically alter functional activity, with compounds ranging from full inverse agonists to full agonists. researchgate.net For example, replacing a smaller alkyl group with a larger or more complex substituent can either enhance or diminish binding, depending on the topology of the binding pocket.

The following table summarizes the observed effects of modifying N-substituents in related classes of compounds, providing a predictive framework for the N-isopropyl group in the title compound.

| N-Substituent Modification | General Effect on Activity | Rationale | Reference |

| Increase in alkyl chain length | Can increase or decrease potency. | May improve hydrophobic interactions or cause steric hindrance. | researchgate.net |

| Introduction of branching (e.g., isopropyl vs. n-propyl) | Often leads to changes in selectivity and potency. | Alters the spatial occupancy of the substituent in the binding pocket. | nih.gov |

| Replacement with cyclic or aromatic groups | Can significantly alter the binding mode and activity. | Introduces different types of interactions (e.g., pi-stacking). | researchgate.net |

Acetamide Linker Variation and its Contribution to Molecular Association

The acetamide linker in this compound plays a crucial role in positioning the key pharmacophoric elements for optimal interaction with the biological target. The length, rigidity, and chemical nature of this linker are important determinants of a compound's activity.

Studies on related pyrrolidine amide derivatives have shown that both the length and flexibility of the linker can significantly influence inhibitory potency and selectivity. rsc.orgnih.gov For instance, conformationally flexible linkers have been found to increase inhibitory potency in some cases, while in others, a more rigid linker improves selectivity. rsc.orgnih.gov The introduction of features such as double bonds to create a more conformationally restricted linker can enhance selectivity for the target enzyme over other related enzymes. rsc.org

The table below outlines the general impact of modifying the linker region in related pyrrolidine derivatives.

| Linker Modification | Effect on Activity | Rationale | Reference |

| Increased Flexibility | May increase potency but decrease selectivity. | Allows for more conformational sampling to find an optimal binding pose. | rsc.orgnih.gov |

| Increased Rigidity (e.g., introduction of double bonds) | May decrease potency but improve selectivity. | Restricts the molecule to a specific conformation that may be more selective for the target. | rsc.org |

| Change in Linker Type (e.g., amide to sulfonamide) | Can significantly alter the electronic and hydrogen bonding properties. | Modifies key interactions with the binding site. | nih.gov |

Substituent Effects on Pyrrolidine Ring Positions and Their SAR Implications

Introducing substituents at various positions on the pyrrolidine ring can have a significant impact on the SAR of this compound analogues. These substituents can influence the molecule's conformation, electronic properties, and steric profile, thereby affecting its interaction with the target.

For example, substituents at the C-4 position of the pyrrolidine ring are known to influence the ring's puckering, which can alter the spatial relationship between other parts of the molecule. nih.gov The electronic nature of the substituent (electron-donating or electron-withdrawing) can also affect the basicity of the pyrrolidine nitrogen. nih.gov

In studies of related pyrrolidine-2,5-diones, substituents at the 3-position of the pyrrolidine ring were found to strongly affect anticonvulsant activity, with non-aromatic substituents like sec-butyl showing positive effects. nih.gov This highlights the sensitivity of this position to substitution.

The following table summarizes the potential effects of substituents on the pyrrolidine ring based on studies of analogous compounds.

| Pyrrolidine Ring Position | Type of Substituent | Potential SAR Implication | Reference |

| C-2 | Electron-withdrawing group | Can decrease the basicity of the pyrrolidine nitrogen. | nih.gov |

| C-3 | Bulky alkyl group | May enhance hydrophobic interactions or cause steric clash. | nih.gov |

| C-4 | Electronegative atom (e.g., fluorine) | Can control the puckering of the ring (endo vs. exo). | nih.gov |

| C-5 | Additional functional group | Could provide an additional interaction point with the target. | mdpi.com |

Computational Chemistry and Molecular Modeling Research Applied to N Isopropyl N Pyrrolidin 3 Yl Acetamide Scaffolds

Conformational Analysis of N-Isopropyl-N-pyrrolidin-3-yl-acetamide and its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, therefore, is a critical first step in understanding the structure-activity relationship (SAR) of the this compound scaffold. The five-membered pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various energetically favorable conformations. nih.gov

The puckering of the pyrrolidine ring is a key determinant of its conformational space. Typically, the ring adopts envelope (E) or twisted (T) conformations, where one or two atoms deviate from the plane formed by the remaining atoms. For proline, a related pyrrolidine-containing amino acid, two specific conformations, Cγ-exo and Cγ-endo, are predominant, and this preference can be influenced by substituents. nih.gov Theoretical studies on N-substituted derivatives of pyrrolidine have shown that the nature of the substituent on the nitrogen atom can significantly influence the conformational preferences of the ring. researchgate.net

In the case of this compound, the bulky isopropyl group on the nitrogen atom and the acetamide (B32628) group at the 3-position will sterically and electronically influence the puckering of the pyrrolidine ring. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the relative energies of different conformers and to identify the most stable, low-energy conformations. nih.gov These calculations can reveal the preferred dihedral angles and the orientation of the substituents, which is crucial for understanding how the molecule interacts with a biological target.

Table 1: Representative Conformational Parameters for Pyrrolidine Scaffolds The following table presents hypothetical data based on computational studies of analogous N-acylpyrrolidine derivatives, as direct experimental or computational data for this compound is not readily available in the referenced literature.

| Parameter | Cγ-exo Conformer | Cγ-endo Conformer | Energy Difference (kcal/mol) |

| Dihedral Angle (C2-N-C5-C4) | 20° to 40° | -20° to -40° | 0.5 - 2.0 |

| Substituent Orientation | Isopropyl group pseudo-equatorial | Isopropyl group pseudo-axial | - |

| Amide Bond Geometry | Trans favored | Trans favored | >15 |

Ligand-Based and Structure-Based Computational Approaches in Scaffold Optimization

The optimization of a lead scaffold like this compound to enhance its biological activity is a central task in drug design. Computational chemistry offers two primary strategies for this: ligand-based and structure-based approaches.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this strategy.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule's biological activity. slideshare.net For the this compound scaffold, a pharmacophore model could be generated based on a set of known active analogs, guiding the design of new derivatives with improved potency. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available. This approach involves studying the interactions between the ligand and the protein's binding site to guide the design of more potent and selective inhibitors. Molecular docking is a key technique in this approach. Docking studies of novel pyrrolidine derivatives have been used to predict their binding modes and affinities for their targets, such as the DPP-IV enzyme. researchgate.net These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding.

Table 2: Comparison of Ligand-Based and Structure-Based Approaches for Pyrrolidine Acetamide Optimization This table provides a generalized comparison of computational methods applicable to the this compound scaffold.

| Approach | Methodology | Required Information | Output |

| Ligand-Based | QSAR, Pharmacophore Modeling | A set of molecules with known biological activities | Predictive models for activity, 3D arrangement of essential features |

| Structure-Based | Molecular Docking, Molecular Dynamics | 3D structure of the biological target | Predicted binding pose and affinity, insights into ligand-target interactions |

Theoretical Studies on Intermolecular Interactions of Pyrrolidine Acetamides

The biological effect of a drug molecule is mediated by its interactions with a specific biological target, typically a protein. Understanding the nature and strength of these intermolecular interactions is fundamental to rational drug design. Theoretical studies, particularly those employing quantum mechanics and molecular mechanics, can provide detailed insights into these interactions.

For pyrrolidine acetamides, key intermolecular interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyrrolidine nitrogen can also participate in interactions.

Computational methods can be used to calculate the energy of these interactions. For instance, energy decomposition analysis (EDA) can partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies. rsc.org Studies on amide-aromatic interactions have quantified the enthalpic and entropic contributions to these interactions, providing a deeper understanding of their thermodynamic basis. nih.gov

Molecular docking simulations of pyrrolidine derivatives in the active sites of enzymes have identified key amino acid residues involved in binding. researchgate.netnih.gov For example, in a study of pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors, docking and molecular dynamics simulations revealed stable complexes and specific interactions with the enzyme's active site. researchgate.net

Table 3: Representative Intermolecular Interaction Energies for Pyrrolidine Amide Analogues This table presents hypothetical interaction energy data for a pyrrolidine acetamide analog interacting with a model protein active site, based on findings from computational studies of similar systems.

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Amide C=O with Lysine NH3+ | -5 to -8 |

| Hydrogen Bond | Amide N-H with Aspartate COO- | -4 to -7 |

| Hydrophobic | Isopropyl group with Leucine side chain | -2 to -4 |

| van der Waals | Pyrrolidine ring with Phenylalanine ring | -1 to -3 |

Prediction of Molecular Recognition Features for Analogues through Computational Simulations

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Computational simulations are powerful tools for predicting the molecular recognition features of a series of analogues, which can explain their binding affinities and selectivities.

For the this compound scaffold, computational simulations can be used to explore how modifications to the structure affect its interaction with a target. For example, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of the binding mode and the flexibility of the ligand in the active site. nih.govscispace.com

MD simulations of pyrrolidine derivatives have been used to assess the stability of their complexes with target proteins and to validate docking results. nih.govresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are critical for molecular recognition.

Furthermore, by comparing the interaction profiles of a series of analogues with varying substituents, it is possible to build a 3D-QSAR model. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govscispace.com This information is invaluable for designing new analogues with enhanced molecular recognition features and, consequently, improved biological activity.

Table 4: Predicted Molecular Recognition Features for Hypothetical this compound Analogues This table outlines predicted favorable and unfavorable molecular recognition features for analogues of the target compound based on general principles derived from computational studies on similar scaffolds.

| Structural Region | Favorable Features | Unfavorable Features |

| N-substituent (Isopropyl) | Moderate hydrophobicity, optimal size for hydrophobic pocket | Excessive steric bulk, polar groups |

| Pyrrolidine Ring | Substituents that favor a specific pucker (e.g., Cγ-exo) for optimal fit | Bulky substituents causing steric clashes |

| Acetamide Group | Strong hydrogen bond donating and accepting capacity | Modifications that disrupt planarity and hydrogen bonding potential |

| Position 4 of Pyrrolidine | Small, electron-withdrawing groups to modulate ring pucker | Large, bulky groups |

Advanced Research Applications and Derivatization Strategies for N Isopropyl N Pyrrolidin 3 Yl Acetamide

Design and Synthesis of Novel Pyrrolidine-Acetamide Compound Libraries for Research

The creation of compound libraries based on the pyrrolidine-acetamide scaffold is a key strategy in the discovery of new bioactive molecules. These libraries allow for the systematic exploration of the chemical space around a core structure to identify compounds with desired biological activities.

One common approach to generating such libraries is through multicomponent reactions. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives has been achieved through reactions involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline (B41778) in glacial acetic acid. beilstein-journals.org These resulting 2-pyrrolidinone (B116388) derivatives can then be further functionalized with various amines to create a diverse library of compounds. beilstein-journals.org Another strategy involves the 1,3-dipolar cycloaddition reaction of chalcones with azomethine ylides, which can be generated in situ from isatin (B1672199) and sarcosine, to produce novel spiropyrrolidines. researchgate.net

The use of solid-phase synthesis can also facilitate the rapid generation of a library of pyrrolidine-based compounds. This technique allows for the sequential addition of building blocks to a resin-bound starting material, with purification achieved by simple washing steps. This method is highly amenable to automation, enabling the high-throughput synthesis of a large number of distinct compounds.

Below is a representative table of synthetic strategies for generating pyrrolidine-acetamide libraries:

| Synthetic Strategy | Key Reactants | Advantages | Representative Products |

| Multicomponent Reactions | Ethyl 2,4-dioxovalerate, Aromatic Aldehydes, Anilines, Aliphatic Amines | Eco-friendly, High atom economy | 1,4,5-Trisubstituted pyrrolidine-2,3-diones |

| 1,3-Dipolar Cycloaddition | Chalcones, Isatin, Sarcosine | Regioselective, Access to spirocyclic systems | N-methylspiropyrrolidine hybrids |

| Solid-Phase Synthesis | Resin-bound pyrrolidine (B122466) scaffold, Various building blocks | High-throughput, Ease of purification | Diverse substituted pyrrolidines |

Integration of N-Isopropyl-N-pyrrolidin-3-yl-acetamide into Complex Molecular Architectures

The pyrrolidine-acetamide scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, including natural products and their analogs. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring make it an attractive component for designing molecules that can interact with specific biological targets. researchgate.net

One notable example is the incorporation of a pyrrolidine derivative in the synthesis of Vildagliptin, a drug used for the treatment of type 2 diabetes. nih.gov The synthesis involves the reaction of a pyrrolidine precursor with Vilsmeyer's reagent to yield a nitrile, which is then reacted with an amine to form the final product, all while maintaining the crucial stereochemistry of the chiral center. nih.gov Similarly, the synthesis of Daclatasvir, an antiviral medication, utilizes a pyrrolidine derivative that is reacted with a substituted quinoxaline. nih.gov

The versatility of the pyrrolidine ring allows for its incorporation into a wide range of complex structures. For example, spirocyclic systems, which contain a common atom in two rings, can be constructed using pyrrolidine derivatives to create molecules with increased three-dimensional character. thieme-connect.de This is particularly important for designing molecules that can effectively interact with the intricate binding sites of proteins.

Enantiomeric Studies in the Synthesis and Characterization of Pyrrolidine Derivatives

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. researchgate.net Therefore, the enantioselective synthesis and characterization of pyrrolidine derivatives are of paramount importance in medicinal chemistry. The different spatial arrangements of substituents on the chiral carbons of the pyrrolidine ring can lead to significant differences in how the molecule binds to its biological target. researchgate.netnih.gov

Several methods have been developed for the stereoselective synthesis of pyrrolidine derivatives. One approach involves using a chiral starting material, such as (S)-prolinol, which is derived from the naturally occurring amino acid proline. nih.gov This allows for the synthesis of enantiomerically pure products, as demonstrated in the synthesis of Avanafil. nih.gov

Asymmetric catalysis is another powerful tool for controlling the stereochemistry of pyrrolidine ring formation. Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles provides a general route to diversely functionalized homochiral pyrrolidines. nih.gov Furthermore, organocatalysis has been successfully employed for the enantioselective conjugate addition of aldehydes to nitro-olefins, with the resulting products being further elaborated to provide spirocyclic pyrrolidine derivatives. thieme-connect.de

The characterization of enantiomers typically involves techniques such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. These methods allow for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

The following table summarizes key aspects of enantiomeric studies in pyrrolidine synthesis:

| Aspect | Description | Examples of Techniques/Methods |

| Enantioselective Synthesis | Methods to produce a single enantiomer of a chiral compound. | Use of chiral starting materials (e.g., (S)-prolinol), Asymmetric catalysis (metal- and organocatalysis). nih.govthieme-connect.denih.gov |

| Stereochemical Control | Maintaining or inverting the configuration of chiral centers during a reaction. | Use of stereospecific reactions, Chiral auxiliaries. |

| Characterization of Enantiomers | Determining the enantiomeric purity of a sample. | Chiral HPLC, NMR with chiral shift reagents, Polarimetry. |

| Impact on Biological Activity | Different enantiomers can have different potencies and efficacies. | Structure-activity relationship (SAR) studies comparing the activity of different stereoisomers. researchgate.net |

Development of Research Probes Based on the Pyrrolidine-Acetamide Scaffold

The pyrrolidine-acetamide scaffold can be chemically modified to create research probes, which are valuable tools for studying biological processes. These probes are designed to interact with a specific target molecule, such as a protein, and can be used to visualize, quantify, or isolate the target.

One common type of research probe is a fluorescent probe, where a fluorescent dye is attached to the pyrrolidine-acetamide scaffold. This allows for the visualization of the target molecule within cells or tissues using fluorescence microscopy. Another type is the biotinylated probe, which incorporates a biotin (B1667282) molecule. Biotin has a very strong affinity for the protein streptavidin, which can be used to isolate the target molecule from a complex mixture through affinity chromatography.

The development of proteolysis targeting chimeras (PROTACs) represents a more advanced application of such scaffolds. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. acs.org This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyrrolidine-acetamide scaffold could serve as a linker or a ligand-binding element in the design of novel PROTACs.

The design of a research probe involves careful consideration of the point of attachment of the label or linker to ensure that it does not interfere with the binding of the probe to its target. The synthesis of these probes often involves multi-step reaction sequences to incorporate the desired functionality.

Analytical and Spectroscopic Methodologies in Pyrrolidine Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-Isopropyl-N-pyrrolidin-3-yl-acetamide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals are used to map out the structure. For instance, in analogous N-acyl-N-alkyl-pyrrolidine structures, the protons on the pyrrolidine (B122466) ring, the isopropyl group, and the acetyl group would each exhibit characteristic signals. The isopropyl methine proton would appear as a multiplet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The protons of the pyrrolidine ring would present as a more complex set of multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the acetamide (B32628) group would be readily identifiable by its characteristic downfield chemical shift. The carbons of the isopropyl and pyrrolidine moieties would also appear at distinct chemical shifts, allowing for a complete carbon skeleton assignment. While specific spectral data for this compound is not widely published, data from analogous compounds, such as 1-acetyl-2-pyrrolidone, provide insight into the expected chemical shifts.

Table 1: Representative ¹H NMR Data for an Analogous Pyrrolidine Structure

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl-CH₃ | ~2.1 | Singlet | 3H |

| Pyrrolidine-CH₂ | ~1.8 - 3.5 | Multiplets | 6H |

| Pyrrolidine-CH | ~4.0 - 4.5 | Multiplet | 1H |

Note: Data is representative of analogous N-acyl pyrrolidine structures and may vary for the specific compound.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

In a typical electron ionization (EI) mass spectrum of a pyrrolidine derivative, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides further structural information. For this compound, characteristic fragments would likely arise from the cleavage of the isopropyl group, the acetyl group, and the fragmentation of the pyrrolidine ring. The NIST WebBook provides mass spectral data for the parent pyrrolidine structure, showing characteristic fragmentation that can be extrapolated to its derivatives. nist.gov The presence of specific fragment ions can be used to confirm the presence of the different functional groups within the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 171.1492 |

| [M+Na]⁺ | 193.1311 |

Note: These are theoretical values. Actual measurements may vary slightly.

Chromatographic Techniques for Separation and Analysis of this compound

Chromatographic methods are essential for the purification and analysis of this compound, ensuring the removal of starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separations of pyrrolidine derivatives. nih.gov

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving good separation. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound can be adjusted by changing the composition of the mobile phase.

Gas chromatography (GC) can also be employed for the analysis of volatile pyrrolidine derivatives. The compound is vaporized and passed through a column with a specific stationary phase, and its retention time is used for identification and quantification.

Table 3: Exemplary HPLC Conditions for the Analysis of Pyrrolidine Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are general conditions and would require optimization for the specific compound.

Chiral Resolution Techniques for Enantiomeric Purity Determination in Research Samples

Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. The biological activity of enantiomers can differ significantly, making the determination of enantiomeric purity crucial. mdpi.com Chiral chromatography is the most common method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for enantiomeric resolution. thoreauchem.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with pyrrolidine scaffolds. nih.gov The separated enantiomers are detected as they elute from the column, allowing for the determination of the enantiomeric excess (ee) of the sample.

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated by standard chromatographic techniques. nih.gov

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

The resulting electron density map reveals the exact spatial arrangement of the atoms in the crystal lattice. This technique is particularly valuable for unambiguously assigning the R or S configuration at the chiral center of the pyrrolidine ring. Furthermore, X-ray crystallography can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal structure. While a crystal structure for this compound is not publicly available, studies on related pyrrolidine derivatives have demonstrated the utility of this technique in confirming their stereochemistry and conformational preferences. nih.gov

Future Prospects and Emerging Research Areas for N Isopropyl N Pyrrolidin 3 Yl Acetamide and Analogues

Innovations in Synthetic Methodologies for Pyrrolidine-Acetamide Scaffolds

The synthesis of substituted pyrrolidines, the core of the N-Isopropyl-N-pyrrolidin-3-yl-acetamide structure, is a field of continuous innovation. Modern synthetic chemistry aims to develop more efficient, stereoselective, and environmentally benign routes to these valuable scaffolds. The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is a key component in many biologically active compounds. nih.govfrontiersin.org

Key areas of innovation include:

Catalytic Asymmetric Synthesis: A major focus is the development of catalytic asymmetric methods to control the stereochemistry of the pyrrolidine ring. This is crucial as the spatial orientation of substituents can dramatically alter biological activity. researchgate.net Recent advances in organocatalysis, particularly using proline and its derivatives, have provided powerful tools for asymmetric transformations. mdpi.com Transition-metal-catalyzed reactions, such as asymmetric hydrogenation and cycloadditions, also offer robust pathways to enantiomerically pure pyrrolidines.

Novel Cycloaddition Strategies: 1,3-dipolar cycloadditions involving azomethine ylides are a classic and potent method for constructing the pyrrolidine ring. mdpi.com Ongoing research focuses on developing new catalysts and chiral auxiliaries to enhance the stereocontrol and substrate scope of these reactions.

Functionalization of Pre-existing Rings: A common and effective strategy involves the modification of readily available, optically pure precursors like L-proline or 4-hydroxyproline (B1632879). mdpi.com This approach leverages the inherent chirality of the starting material to produce complex pyrrolidine derivatives. mdpi.com Methods for the selective functionalization of different positions on the pyrrolidine ring continue to be refined.

Flow Chemistry and Process Optimization: The application of continuous flow chemistry to pyrrolidine synthesis allows for improved reaction control, enhanced safety, and easier scalability. These systems can minimize reaction times and improve yields, making the production of pyrrolidine-acetamide scaffolds more efficient for research and development.

The final step in forming a pyrrolidine-acetamide scaffold, the acylation of the pyrrolidine nitrogen, is typically a straightforward amide coupling reaction. However, innovations in coupling reagents and conditions continue to emerge, aiming for milder conditions and broader functional group tolerance.

| Synthetic Strategy | Description | Key Advantages | Representative Reaction Type |

|---|---|---|---|

| Asymmetric Catalysis | Uses a chiral catalyst to create a specific stereoisomer from a prochiral starting material. | High enantioselectivity; catalytic amounts of chiral material needed. | Organocatalytic Michael additions; Asymmetric Hydrogenation. |

| Cycloaddition Reactions | Constructs the pyrrolidine ring in a single step by reacting two components, such as a dipole and a dipolarophile. mdpi.com | Rapid construction of the core ring system; good control over relative stereochemistry. | [3+2] Cycloaddition with Azomethine Ylides. |

| Functionalization of Chiral Pool Precursors | Modifies existing chiral pyrrolidine rings, such as those derived from L-proline or 4-hydroxyproline. mdpi.com | Readily available and inexpensive starting materials; absolute stereochemistry is pre-defined. | Nucleophilic substitution; Ring-opening of epoxides. |

| Intramolecular Cyclization | Forms the ring by creating a bond between two atoms within the same linear precursor molecule. | Effective for creating specific substitution patterns. | Reductive amination of keto-amines; Palladium-catalyzed aminoarylation. mdpi.com |

Advances in Computational Design for Tailored Pyrrolidine Derivatives in Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties before their synthesis. nih.gov For a molecule like this compound, these in silico methods can predict biological activity, optimize molecular properties, and provide deep insights into molecular interactions, thereby accelerating the design of improved analogues. mdpi.commdpi.com

Key computational approaches include:

Molecular Docking and Structure-Based Design: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how pyrrolidine derivatives will bind. mdpi.com This technique scores different binding poses, helping to identify which modifications to the pyrrolidine scaffold, the N-isopropyl group, or the acetamide (B32628) moiety might enhance binding affinity. scispace.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.com By analyzing a set of known pyrrolidine analogues, a QSAR model can predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-target complex over time. mdpi.com This method can assess the stability of the interactions predicted by molecular docking and reveal how the flexibility of both the ligand and the protein influences the binding event.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Starting from an active compound like this compound, a pharmacophore can be generated and used to search virtual libraries for structurally different molecules that may have the same activity. nih.gov

| Computational Method | Primary Purpose | Information Gained for Pyrrolidine Derivatives |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. mdpi.com | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggests structural modifications to improve binding. |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. scispace.com | Predicts the activity of novel analogues based on descriptors like lipophilicity, electronic properties, and steric factors. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to assess complex stability. mdpi.com | Validates docking poses, evaluates the stability of the ligand-protein complex, and analyzes conformational changes upon binding. |

| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. nih.gov | Can be used to find new, structurally diverse compounds that fit the activity requirements of the original pyrrolidine scaffold. |

| Quantum Mechanics (QM) | Calculates electronic structure and reactivity with high accuracy. nih.govresearchgate.net | Determines charge distribution, reaction mechanisms, and conformational energies of pyrrolidine conformers. acs.org |

Exploration of Novel Chemical Space via Scaffold Hop Strategies from this compound

Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.govbhsai.org The goal is to discover new core structures (scaffolds) that may offer improved properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. niper.gov.inuniroma1.it Starting from the this compound framework, scaffold hopping can open up entirely new areas of chemical space. whiterose.ac.uknih.gov

Common scaffold hopping strategies include:

Heterocycle Replacement: The pyrrolidine ring could be replaced with other five- or six-membered heterocycles (e.g., piperidine (B6355638), tetrahydrofuran, thiazolidine). This type of hop aims to maintain the spatial arrangement of key substituents while altering the core's electronic and solubility properties.

Ring Opening or Closure: The pyrrolidine ring could be opened to yield an acyclic analogue that mimics the conformation of the original ring. Conversely, flexible side chains could be constrained into new ring systems.

Topology-Based Hopping: This approach uses computational algorithms to search for scaffolds that can present the same pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) as the original molecule but with a completely different underlying topology. nih.gov Tools like Scaffold Hunter can facilitate this process by organizing compounds into a hierarchical tree, allowing researchers to navigate from complex to simpler core structures. nih.govresearchgate.net

The application of these strategies to this compound could lead to the discovery of entirely new classes of compounds, moving beyond simple analogue generation to true chemical innovation.

| Hopping Strategy | Description | Hypothetical Example from Pyrrolidine Scaffold |

|---|---|---|

| Isosteric/Bioisosteric Replacement | Replacing a ring or group with another that has similar size, shape, and electronic properties. | Replacing the pyrrolidine ring with a cyclopentane (B165970) or tetrahydrothiophene (B86538) ring to probe the importance of the nitrogen atom. |

| Heterocycle Replacement | Swapping the core heterocycle for a different one. nih.govbhsai.org | Replacing the pyrrolidine with a piperidine (6-membered ring) or an oxazolidine (B1195125) ring to alter physicochemical properties. |

| Ring Fusion/Expansion | Adding a ring to the existing scaffold or expanding the ring size. | Fusing a benzene (B151609) ring to the pyrrolidine to create an isoindoline (B1297411) scaffold, exploring a more rigid structure. |

| Fragment-Based Hopping | Breaking the molecule into key fragments and reassembling them around a new core. | Using the N-isopropylacetamide fragment and computationally searching for new cyclic amines that can present it in a similar 3D orientation. |

Q & A

Basic: What are the recommended synthetic routes for N-Isopropyl-N-pyrrolidin-3-yl-acetamide, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution or condensation reactions. For example, reacting pyrrolidin-3-amine with isopropyl bromide or an activated carbonyl derivative (e.g., acetyl chloride) in ethanol under basic conditions (e.g., piperidine or triethylamine) at 0–5°C for 2 hours, followed by purification via column chromatography or recrystallization . Optimization includes controlling stoichiometry, solvent polarity, and temperature to minimize side products. Reaction progress can be monitored using TLC or LC-MS.

Basic: How is the structural integrity of this compound validated post-synthesis?

Structural validation typically employs:

- NMR Spectroscopy : - and -NMR confirm proton and carbon environments, with characteristic peaks for the pyrrolidine ring (δ 1.8–2.5 ppm for CH groups) and isopropyl group (δ 1.0–1.2 ppm for CH) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) confirm the acetamide moiety .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving stereochemistry and confirming the absence of racemization .

Advanced: How can researchers resolve discrepancies in purity assessments using HPLC?

Impurity profiling follows pharmacopeial guidelines. Dissolve the compound in water (0.1 mg/mL), mix with acetonitrile (13% v/v), and analyze via reverse-phase HPLC with a C18 column. Use a gradient elution (e.g., 10–90% acetonitrile in water over 30 minutes) and UV detection at 254 nm. Peaks corresponding to unreacted pyrrolidin-3-amine or acetylated byproducts should be <0.1% . For ambiguous peaks, tandem MS or spiking with reference standards aids identification.

Advanced: What refinements in SHELXL improve crystallographic accuracy for this compound?

Key SHELXL features include:

- TWIN/BASF Commands : For handling twinned crystals, common in flexible pyrrolidine derivatives.

- ISOR/DFIX Constraints : To stabilize disordered isopropyl or amide groups.

- HARtigan Analysis : To refine hydrogen bonding networks involving the acetamide group.

Post-refinement, validate using R values (<5% difference from R) and check for overfitting with the Fo-Fc map .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound?

Hypothetically, modifications to the pyrrolidine ring (e.g., introducing substituents at the 3-position) or isopropyl group (e.g., bulkier alkyl chains) can alter bioactivity. For example:

- Electron-withdrawing groups on pyrrolidine may enhance binding to targets like soluble epoxide hydrolase (sEH), as seen in related piperidine-acetamide inhibitors .

- Steric effects : Isopropyl-to-cyclopropyl substitution could reduce metabolic degradation.

Validate via in vitro assays (e.g., enzyme inhibition kinetics) and computational docking (AutoDock Vina).

Advanced: What strategies mitigate challenges in spectroscopic data interpretation for this compound?

- Dynamic NMR : Resolve conformational exchange broadening in pyrrolidine protons by analyzing variable-temperature -NMR (e.g., 25–60°C).

- 2D Techniques : HSQC and HMBC correlate - couplings, distinguishing overlapping signals (e.g., amide vs. pyrrolidine carbons).

- DFT Calculations : Predict chemical shifts (Gaussian 16) and compare with experimental data to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.